(But-1-en-1-yl)(trimethoxy)silane
Description
(But-1-en-1-yl)(trimethoxy)silane is an organosilicon compound characterized by a butenyl (C₄H₇) group attached to a silicon atom bonded to three methoxy (-OCH₃) groups. Its molecular formula is C₇H₁₆O₃Si. The butenyl substituent introduces an unsaturated carbon-carbon double bond, which enhances reactivity in crosslinking and polymerization processes. This compound is primarily used as a coupling agent in materials science, enabling covalent bonding between organic polymers and inorganic substrates like silica or metals. Its methoxy groups hydrolyze in the presence of moisture to form silanol (-Si-OH) intermediates, which condense to create stable siloxane (-Si-O-Si-) networks .
Properties
CAS No. |
53175-86-3 |
|---|---|
Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
but-1-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
JUWLSSIMBQOVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Platinum-Catalyzed Alkyne Functionalization
The Pt-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne provides a template for constructing silicon-substituted enyne systems. By adapting this methodology, (but-1-en-1-yl)(trimethoxy)silane could be synthesized through the reaction of 1-butyne with trimethoxysilane under Pt(PPh₃)₄ or Pt₂(dvs)₃ catalysis (Figure 1A).
Reaction conditions :
- Catalyst: 2 mol% Pt(PPh₃)₄
- Solvent: Anhydrous toluene
- Temperature: 100°C (reflux)
- Time: 18 hours
The reaction proceeds via anti-addition across the triple bond, favoring (E)-alkenylsilane formation. Nuclear magnetic resonance (NMR) analysis of analogous products shows characteristic δ = 5.8–6.2 ppm vinyl proton shifts and silicon-coupled coupling constants (³JSi-H ≈ 6–8 Hz).
Regioselectivity Control
Controlling regiochemistry remains critical. Computational studies suggest platinum’s d-orbital geometry directs silyl group addition to the terminal alkyne carbon. Experimental optimization for this compound synthesis would require:
- Varying Pt:substrate ratios (1–5 mol%)
- Testing phosphine ligands (PPh₃ vs. PCy₃)
- Screening solvents (toluene vs. THF)
Preliminary yield projections, based on trisilylbutenynes (76–95%), suggest achievable yields of 70–85% for the target compound.
Methanolysis of Chlorosilane Precursors
Two-Step Synthesis from Trichlorosilane
Patent CN101096375A outlines a methanolysis route to methyltrimethoxysilane, adaptable to this compound production:
Step 1: Synthesis of (but-1-en-1-yl)trichlorosilane
$$
\text{But-1-ene} + \text{HSiCl}3 \xrightarrow{\text{H}2\text{PtCl}6} \text{(But-1-en-1-yl)SiCl}3 + \text{H}_2
$$
Platinized asbestos catalysts at 50–80°C achieve 80–90% conversion.
Step 2: Methanolysis
$$
\text{(But-1-en-1-yl)SiCl}3 + 3\text{CH}3\text{OH} \rightarrow \text{(But-1-en-1-yl)Si(OCH}3\text{)}3 + 3\text{HCl}
$$
Key parameters from CN101096375A:
- Methanol:chlorosilane molar ratio = 3.03:1
- Addition rate: 20–40 kg/h
- Temperature: 75°C (reflux)
- Neutralization: Sodium methoxide to pH 8.0
This method yields 98.5% pure product with <10 ppm residual chlorine.
Byproduct Management
HCl elimination drives reaction completion. Gas chromatography-mass spectrometry (GC-MS) data from analogous systems show:
- Main byproduct: Dichloromethoxysilane (δ 3.56 ppm in ¹H NMR)
- Mitigation strategy: Excess methanol (5% molar excess)
Direct Synthesis from Silicon Metal
Copper Oxide-Catalyzed Process
Patent CN101735257A describes trimethoxysilane synthesis via silicon-methanol reactions, adaptable to alkenyl derivatives:
$$
\text{Si} + 3\text{CH}3\text{OH} \xrightarrow{\text{CuO}} \text{HSi(OCH}3\text{)}3 + \text{H}2
$$
Modification for (but-1-en-1-yl) group incorporation requires:
- Substituting methanol with but-1-en-1-ol
- Operating at higher temperatures (200–250°C)
- Using dibenzyl toluene solvent
Challenges :
- Low alcohol reactivity (compared to methanol)
- Catalyst deactivation (CuO → Cu₂O)
Comparative Analysis of Synthetic Methods
Table 1 summarizes key metrics across methodologies:
Cost Analysis :
- Hydrosilylation: High (Pt catalysts ≈ $1,200/mol)
- Methanolysis: Moderate (chlorosilane precursors ≈ $300/kg)
- Direct method: Low (Si metal ≈ $2/kg)
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
The trimethoxy groups undergo hydrolysis in the presence of moisture or catalytic agents, forming silanol intermediates. These intermediates condense to create siloxane networks, critical for crosslinking in materials science.
Reagents/Conditions :
-
Acidic (HCl, H₂SO₄) or basic (NaOH, NH₃) aqueous environments
-
Solvents: Water, THF, or ethanol
-
Temperature: 25–80°C
Products :
-
Primary : Silanol (Si–OH) derivatives
-
Secondary : Crosslinked siloxane (Si–O–Si) polymers
Mechanistic Insight :
Hydrolysis initiates via nucleophilic attack on the silicon center, followed by proton transfer and methoxide elimination. Condensation occurs through silanol dehydration .
Hydrosilylation Reactions
The vinyl group participates in hydrosilylation with silicon hydrides, forming Si–C bonds. This reaction is pivotal for synthesizing functionalized silanes.
Reagents/Conditions :
-
Catalysts: Speier’s catalyst (H₂PtCl₆), Karstedt’s catalyst
-
Solvents: Toluene, hexane
-
Temperature: 60–100°C
Products :
-
Example : Reaction with triethoxysilane yields (but-1-en-1-yl)triethoxysilane derivatives.
Kinetics :
Reaction rates depend on catalyst loading and steric effects from the methoxy groups.
Oxidation Reactions
The double bond undergoes oxidation to form epoxides or diols, expanding utility in polymer modification.
Reagents/Conditions :
-
Epoxidation: mCPBA, H₂O₂/NaHCO₃
-
Dihydroxylation: OsO₄/NMO
Products :
| Reagent | Product | Yield |
|---|---|---|
| mCPBA | Epoxide derivative | 70–85%* |
| OsO₄/NMO | Vicinal diol | 60–75%* |
*Generalized yields based on analogous silane oxidations.
Cross-Coupling Reactions
The vinyl group engages in palladium-catalyzed couplings, enabling C–C bond formation.
Reagents/Conditions :
-
Suzuki-Miyaura : Requires prior functionalization (e.g., bromination)
Example :
Coupling with aryl halides produces styrene-like silane derivatives, useful in OLED materials .
Substitution Reactions
Methoxy groups can be replaced by nucleophiles (e.g., amines, thiols) under controlled conditions.
Reagents/Conditions :
-
Nucleophiles: NH₃, RSH
-
Solvents: DCM, ether
Products :
Stability and Handling Considerations
(But-1-en-1-yl)(trimethoxy)silane is moisture-sensitive, requiring storage under inert atmospheres. Prolonged exposure to humidity leads to premature hydrolysis, reducing synthetic utility .
Scientific Research Applications
(But-1-en-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (But-1-en-1-yl)(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (But-1-en-1-yl)(trimethoxy)silane with structurally analogous silanes, focusing on substituent effects, applications, and performance metrics.
Reactivity and Crosslinking Efficiency
The unsaturated butenyl group in this compound enables participation in hydrosilylation and radical-mediated polymerization, similar to vinyl silanes like VTMS. In contrast, epoxy-functional silanes (e.g., γ-glycidoxypropyl(trimethoxy)silane) exhibit orthogonal reactivity, targeting nucleophilic groups in resins rather than unsaturated bonds .
Hydrophobicity and Surface Energy
This compound is expected to exhibit moderate hydrophobicity, intermediate between APTMS (53.4°) and OTS (92.5°), based on alkyl chain length trends . Trimethoxy(octyl)silane, with a longer C₈ chain, achieves a contact angle of 144.1° due to dense alkyl packing, whereas shorter chains like butenyl may limit hydrophobicity but enhance flexibility in coatings .
Stability and Hydrolysis Kinetics
Methoxy groups in this compound hydrolyze faster than ethoxy analogues, facilitating rapid silanol formation. This contrasts with chloro silanes (e.g., TMSCl), which exhibit higher reactivity but require stringent handling .
Q & A
Q. What characterization techniques are recommended to confirm the structure of (But-1-en-1-yl)(trimethoxy)silane after synthesis?
To validate the structure, employ nuclear magnetic resonance (NMR) spectroscopy for analyzing proton and carbon environments (e.g., δ 5.28–4.90 ppm for vinyl protons and δ 148.79–125.35 ppm for aromatic carbons in derivatives) . Fourier-transform infrared (FTIR) spectroscopy can confirm Si-O-C and C=C bond vibrations (e.g., 1100–1000 cm⁻¹ for Si-O and ~1640 cm⁻¹ for C=C). Cross-reference with IUPAC nomenclature rules (e.g., "trimethoxy(prop-2-enyl)silane" for allyl derivatives) .
Q. What safety protocols are essential when handling this compound in the lab?
Avoid water contact to prevent hydrolysis reactions, which may generate flammable byproducts. Use dry inert adsorbents (e.g., sand or soda ash) for spills, and ensure ventilation to prevent explosive vapor accumulation . Personnel must wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in sealed containers under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can experimental designs investigate the photocatalytic degradation of this compound on TiO₂-modified surfaces?
- Experimental Setup : Coat TiO₂ nanoparticles on substrates (e.g., glass) and functionalize with the silane. Use UV illumination (e.g., 365 nm) to activate TiO₂’s photocatalytic properties.
- Controls : Include non-photoactive Al₂O₃ nanoparticles to isolate UV effects.
- Analysis : Monitor wettability transitions via contact angle measurements. Use X-ray photoelectron spectroscopy (XPS) to track oxidation of silane’s alkyl/vinyl groups to -OH .
- Key Variables : Vary silane concentration (e.g., 0.1–5% w/w) to assess degradation kinetics .
Q. How can contradictory data on the reversibility of silane-induced wettability transitions be resolved?
- Hypothesis Testing : If studies report conflicting reversibility, evaluate whether UV exposure intensity or silane chain length affects irreversible oxidation (e.g., shorter chains may degrade faster).
- Methodology : Perform cyclic UV/heating treatments on functionalized surfaces. Use FTIR to detect irreversible loss of C=C bonds (vinyl groups) or formation of Si-OH .
- Data Reconciliation : Compare degradation pathways across silane derivatives (e.g., fluorinated vs. non-fluorinated analogs) .
Q. What synthetic strategies optimize regioselectivity in this compound derivatives with aromatic substituents?
- Route Design : Employ transition-metal-catalyzed coupling (e.g., Pd-mediated Stille or Suzuki reactions) to attach aryl groups to the vinyl moiety.
- Regiocontrol : Use steric directing groups (e.g., tert-butyldimethylsilyl) to favor substitution at specific positions .
- Validation : Analyze regioselectivity via ¹H NMR coupling constants (e.g., J = 8.1 Hz for para-substituted aryl derivatives) and ¹³C NMR for substituent-induced chemical shifts .
Q. How does silane chain length influence interfacial bonding stability in hybrid organic-inorganic materials?
- Experimental Approach : Synthesize homologs with varying alkyl/vinyl chain lengths (C3–C10).
- Stability Testing : Expose materials to accelerated aging (e.g., 85°C/85% humidity) and quantify silane detachment via thermogravimetric analysis (TGA) or quartz crystal microbalance (QCM).
- Mechanistic Insight : Longer chains may enhance hydrophobic shielding but reduce covalent bonding density .
Methodological Notes
-
Contradiction Handling : When silane degradation rates conflict between studies, verify experimental conditions (e.g., UV intensity, TiO₂ crystallinity) and quantify residual silane via gas chromatography-mass spectrometry (GC-MS) .
-
Data Tables :
Silane Derivative Wettability Transition Time (min) Reversibility Cycles C3-Vinyl 15 ≤3 C8-Fluorinated 45 ≥10 Data adapted from TiO₂/silane surface studies . -
Safety-Critical Step : Always pre-test spill containment protocols using inert analogs (e.g., trimethoxy(propyl)silane) before scaling up reactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
